N~5~-carbamoyl-N~2~-{[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]carbonyl}-L-ornithine
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Overview
Description
5-(CARBAMOYLAMINO)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CARBAMOYLAMINO)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PENTANOIC ACID typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the formamido and carbamoylamino groups. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(CARBAMOYLAMINO)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(CARBAMOYLAMINO)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PENTANOIC ACID would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2-aminothiazole or 4-methylthiazole.
Formamido Compounds: Molecules containing formamido groups, like N-formylmethionine.
Carbamoylamino Compounds: Compounds with carbamoylamino groups, such as urea derivatives.
Uniqueness
5-(CARBAMOYLAMINO)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PENTANOIC ACID is unique due to its specific combination of functional groups and the potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H22N4O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H22N4O4S/c1-10-5-7-12(8-6-10)16-21-11(2)14(27-16)15(23)22-13(17(24)25)4-3-9-20-18(19)26/h5-8,13H,3-4,9H2,1-2H3,(H,22,23)(H,24,25)(H3,19,20,26)/t13-/m0/s1 |
InChI Key |
CNDMHXPRJJLIDI-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC(CCCNC(=O)N)C(=O)O)C |
Origin of Product |
United States |
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